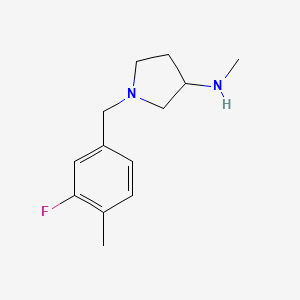
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is a compound that belongs to the class of imidazolium salts It is characterized by the presence of mesityl groups and a trimethylsilyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine typically involves the reaction of mesityl-substituted imidazole with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Mesityl-imidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazole compounds.
科学的研究の応用
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other imidazole derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The mesityl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 1,3-Dimesityl-2-imidazolidinone
- 1,3-Dimesityl-2-imidazolium chloride
- 1,3-Dimesityl-2-imidazolidine
Uniqueness
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
特性
分子式 |
C24H33N3Si |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)-N-trimethylsilylimidazol-2-imine |
InChI |
InChI=1S/C24H33N3Si/c1-16-12-18(3)22(19(4)13-16)26-10-11-27(24(26)25-28(7,8)9)23-20(5)14-17(2)15-21(23)6/h10-15H,1-9H3 |
InChIキー |
DHUDFVWUSDYRSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=N[Si](C)(C)C)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


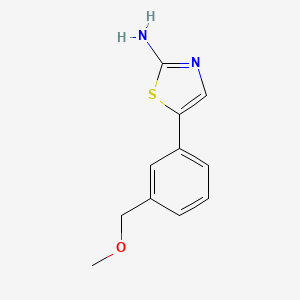
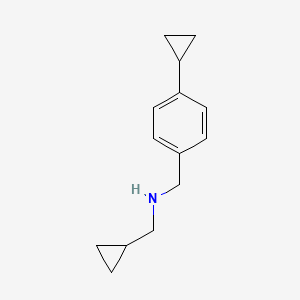
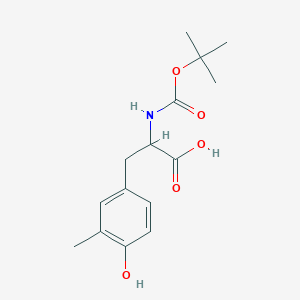

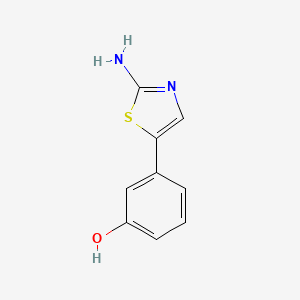
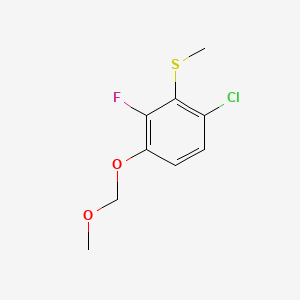
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
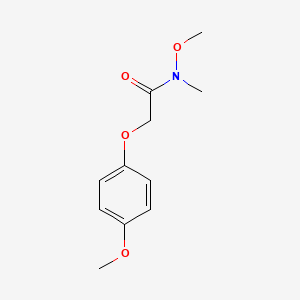
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)



